molecular formula C6H11N B2839761 Hex-4-yn-2-amine CAS No. 1249315-57-8

Hex-4-yn-2-amine

Cat. No.: B2839761
CAS No.: 1249315-57-8
M. Wt: 97.161
InChI Key: NQECNYGAVGZCPD-UHFFFAOYSA-N
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Description

Hex-4-yn-2-amine, also known as 1-methyl-3-pentynylamine, is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its alkyne functional group, which consists of a carbon-carbon triple bond, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Hex-4-yn-2-amine is a chemical compound with a molecular weight of 97.16 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

They can also participate in signal transduction pathways and influence cellular metabolism .

Result of Action

They can also modulate the function of enzymes, receptors, and other proteins, leading to changes in cellular physiology .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, high temperatures or extreme pH values might degrade the compound or alter its structure, affecting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-4-yn-2-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of a suitable alkyne precursor with an amine. For instance, the reaction of 4-pentyn-1-ol with ammonia or a primary amine under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic attack on the alkyne.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of nitriles or alkynes. This process involves the use of metal catalysts such as palladium or nickel, which facilitate the addition of hydrogen to the triple bond, converting it into an amine. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hex-4-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield saturated amines. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines and amides, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalysts

    Substitution: Alkyl halides (e.g., bromoethane), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: Secondary amines, tertiary amines, amides

Scientific Research Applications

Hex-4-yn-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Comparison with Similar Compounds

Hex-4-yn-2-amine can be compared with other similar compounds, such as:

    Hex-3-yn-2-amine: Similar structure but with the triple bond at a different position, affecting its reactivity and applications.

    Hex-4-en-2-amine: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.

    Pent-4-yn-2-amine: Shorter carbon chain, which can influence its physical properties and reactivity.

This compound is unique due to its specific positioning of the alkyne and amino groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

hex-4-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h6H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQECNYGAVGZCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249315-57-8
Record name hex-4-yn-2-amine
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